Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate
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Overview
Description
Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate: . It is characterized by a naphthalene ring structure with a tetrahydro modification and a carboxylate group, which is esterified with methanol.
Synthetic Routes and Reaction Conditions:
Reduction of Naphthalene Carboxylic Acids: One common synthetic route involves the reduction of naphthalene-6-carboxylic acid using hydrogen gas in the presence of a palladium catalyst.
Hydrogenation of Naphthalene Derivatives: Another method includes the hydrogenation of naphthalene derivatives under high pressure and temperature conditions.
Industrial Production Methods:
Catalytic Hydrogenation: Industrial production often employs catalytic hydrogenation processes, where naphthalene derivatives are hydrogenated using metal catalysts such as palladium or platinum.
Chemical Vapor Deposition (CVD): This method involves the deposition of naphthalene derivatives onto a substrate in the presence of a catalyst, followed by hydrogenation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the naphthalene ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).
Substitution: Various halogenating agents such as bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield naphthalene-6-carboxylic acid and its derivatives.
Reduction Products: Reduction can produce tetrahydro-6-naphthalenemethanol and other reduced derivatives.
Substitution Products: Substitution reactions can lead to halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry: Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate is used as an intermediate in the synthesis of various organic compounds. Biology: It serves as a precursor in the synthesis of biologically active molecules. Medicine: The compound is utilized in the development of pharmaceuticals and therapeutic agents. Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Methyl tetrahydro-2-naphthalenecarboxylate: This compound is structurally similar but differs in the position of the carboxylate group.
Naphthalene-6-carboxylic acid: A closely related compound without the methylation.
Uniqueness: Methyl 1,2,3,4-tetrahydro-6-naphthalenecarboxylate is unique due to its specific structural features, which influence its reactivity and applications.
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)11-7-6-9-4-2-3-5-10(9)8-11/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPFILNTCSKLAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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